- Enantioselective addition of arylboronic acids to methyl 2-formylbenzoates by using a ruthenium/Me-BIPAM catalyst for synthesis of chiral 3-aryl-isobenzofuranonesOrganic & Biomolecular Chemistry, 2015, 13(44), 10874-10880,
Cas no 922169-96-8 (1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)-)

922169-96-8 structure
Nome del prodotto:1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)-
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)-
- 5,6-Desmethylenedioxy-5-methoxyaglalactone
- 5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one
- (-)-5,7-Dimethoxy-3-(4-methoxyphenyl)-1(3H)-isobenzofuranone (ACI)
- starbld0002770
- 5,7-dimethoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one
- AKOS040762845
- 922169-96-8
- DTXSID30659060
- 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
- CHEMBL233039
-
- Inchi: 1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3
- Chiave InChI: YNGUFTHOYVRQDO-UHFFFAOYSA-N
- Sorrisi: O(C1C=C(OC)C=C2C(C3C=CC(OC)=CC=3)OC(C=12)=O)C
Proprietà calcolate
- Massa esatta: 300.1
- Massa monoisotopica: 300.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 391
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 54A^2
Proprietà sperimentali
- Colore/forma: Powder
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5684-5 mg |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 5mg |
¥6415.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5684-5 mg |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 98% | 5mg |
¥ 4,750 | 2023-07-11 | |
TargetMol Chemicals | TN5684-1 ml * 10 mm |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 1 ml * 10 mm |
¥ 4850 | 2024-07-24 | ||
TargetMol Chemicals | TN5684-5mg |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 5mg |
¥ 4750 | 2024-07-20 | ||
TargetMol Chemicals | TN5684-1 mL * 10 mM (in DMSO) |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4850 | 2023-09-15 | |
TargetMol Chemicals | TN5684-5mg |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 5mg |
¥ 4750 | 2024-07-24 | ||
TargetMol Chemicals | TN5684-1 ml * 10 mm |
5,6-Desmethylenedioxy-5-methoxyaglalactone |
922169-96-8 | 1 ml * 10 mm |
¥ 4850 | 2024-07-20 |
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , (11bR,11′bR)-2,2′-[Oxybis(methylene)]bis[N,N-dimethyldinaphtho[2,1-d:1′,2′-f][1,… Solvents: Toluene ; 30 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water ; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Raw materials
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Preparation Products
1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)- Letteratura correlata
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
922169-96-8 (1(3H)-Isobenzofuranone, 5,7-dimethoxy-3-(4-methoxyphenyl)-) Prodotti correlati
- 81971-38-2(3-bromo-1-methyl-1,2-dihydropyridin-2-one)
- 159099-24-8((4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl benzoate)
- 2171894-04-3(5-tert-butyl-2,2-diethyl-1,3-oxazinane)
- 839697-74-4(methyl 2-ethynyl-1,3-oxazole-4-carboxylate)
- 1805863-73-3(Ethyl 3-(2-carboxyethyl)-4-formylbenzoate)
- 1804023-19-5(2-Amino-3-cyano-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine)
- 1504710-76-2(2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol)
- 2034205-23-5(2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide)
- 904266-63-3(2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide)
- 524711-16-8(1-(2,4-DIMETHOXY-BENZENESULFONYL)-PIPERAZINE)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
